![molecular formula C21H27N3O5 B2984379 Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate CAS No. 899750-72-2](/img/structure/B2984379.png)
Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate
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Description
Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis
This compound can be used in catalytic protocols for the synthesis of organic compounds. Its structure allows it to participate in reactions like the Michael addition of N-heterocycles to chalcones. This type of catalysis is important for creating more sustainable and green chemistry pathways .
Bioactive Compound Synthesis
The molecule has potential as a bioactive compound. It can be synthesized with moderate yield through reactions that have good green metrics, indicating a lower environmental impact. Such compounds are valuable for their potential therapeutic effects .
Pharmacological Research
Pyrazine derivatives, which include the core structure of this compound, are known for their versatility in pharmacological activity. They are present in many drugs and exhibit a range of biological effects, such as antimycobacterial, antibacterial, antifungal, and anticancer properties .
Bioluminescence Studies
The compound’s structure is similar to those found in bioluminescent organisms. Research into such compounds can lead to a better understanding of bioluminescence and its applications, such as in medical imaging .
Material Science
Due to its stability and ability to bind through hydrogen-bonding, this compound can be used in material science research. It could contribute to the development of new materials with specific properties like increased durability or conductivity .
Environmental Science
The compound’s synthesis and applications in catalysis can be aligned with environmental science objectives. Its use in green chemistry protocols can help reduce harmful byproducts and waste in chemical processes .
properties
IUPAC Name |
ethyl 3-[[1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-4-29-19(25)9-10-22-21(26)24-13-12-23-11-5-6-17(23)20(24)16-14-15(27-2)7-8-18(16)28-3/h5-8,11,14,20H,4,9-10,12-13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWIANFIUZRNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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